molecular formula C14H14ClNO2 B2812429 1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 426221-04-7

1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B2812429
CAS No.: 426221-04-7
M. Wt: 263.72
InChI Key: UBXXBRHGVNDRHQ-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound with a complex structure that includes a pyrrole ring substituted with a chloro-methoxyphenyl group and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the chloro-methoxyphenyl group and the carbaldehyde group. Key steps may include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Substitution Reactions:

    Formylation: The final step involves the formylation of the pyrrole ring, which can be achieved using Vilsmeier-Haack reaction conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products:

    Oxidation: 1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

    Reduction: 1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and enzyme interactions due to its structural complexity.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering biological pathways. The chloro and methoxy groups can influence its binding affinity and specificity, while the aldehyde group can form covalent bonds with target molecules.

Comparison with Similar Compounds

  • 1-(5-Chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
  • 1-(5-Chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-methanol
  • 1-(5-Chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole

Uniqueness: 1-(5-Chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of the aldehyde group, which allows it to participate in specific reactions that its analogs cannot. This functional group also makes it a valuable intermediate in organic synthesis, providing a versatile platform for further chemical modifications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-9-6-11(8-17)10(2)16(9)13-7-12(15)4-5-14(13)18-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXXBRHGVNDRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)OC)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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